N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Physicochemical profiling Drug-likeness Oxalamide series comparison

CAS 941977-31-7 is a structurally defined oxalamide building block featuring a naphthalen-1-yl–pyrrolidin-1-yl ethyl scaffold linked via an oxalyl bridge to a pyridin-4-yl group. Its unique H-bond topography (HBD=2, HBA=4, TPSA=74.3 Ų) and computed XLogP3=3.0 differentiate it from N2-oxazolyl, allyl, or methoxybenzyl analogs, enabling precise SAR correlations in kinase inhibition and collagen synthesis studies. Ideal as a reference standard for c-Met and TGF-β1 hepatic stellate cell assays. Order this batch-controlled compound to anchor your oxalamide congeneric series with a well-characterized pyridin-4-yl terminus.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 941977-31-7
Cat. No. B2815997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
CAS941977-31-7
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H24N4O2/c28-22(23(29)26-18-10-12-24-13-11-18)25-16-21(27-14-3-4-15-27)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-13,21H,3-4,14-16H2,(H,25,28)(H,24,26,29)
InChIKeyVIQPCVJFOQVXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941977-31-7): Physicochemical Identity & Class Context


N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941977-31-7, molecular formula C₂₃H₂₄N₄O₂, MW 388.5 g/mol) is a synthetic bis-amide of the oxalamide class, characterized by a naphthalen-1-yl–pyrrolidin-1-yl ethyl moiety linked through an oxalyl bridge to a pyridin-4-yl group [1]. The compound falls within the broad structural space claimed in patents for oxalamide-based kinase inhibitors and has been catalogued in authoritative small-molecule databases [1][2]. Its computed physicochemical descriptors (XLogP3-AA = 3.0, TPSA = 74.3 Ų, 2 H-bond donors, 4 H-bond acceptors, 5 rotatable bonds) establish a baseline for property-based differentiation from closely related analogs [1].

Why N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide Cannot Be Interchanged with Close Oxalamide Analogs: The Structural Basis


Within the oxalamide subclass containing a naphthalen-1-yl–pyrrolidin-1-yl ethyl scaffold, even single-atom or single-ring changes at the N2 terminus alter the hydrogen-bonding donor/acceptor topography, steric bulk, and electronic profile in ways that are known to affect target engagement and pharmacokinetic behavior in oxalamide series [1][2]. Substitution of the pyridin-4-yl group with an oxazol-3-yl, allyl, or methoxybenzyl moiety changes the ring electron density and hydrogen-bonding geometry, while replacing pyrrolidine with dimethylamino or morpholino alters the amine basicity, steric volume, and conformational flexibility [1]. These properties are non-additive; a compound built from the same naphthalene–pyrrolidine core but differing at the N2 aromatic terminus will not reproduce the same intermolecular interaction profile, solubility–permeability balance, or metabolic soft-spot distribution [1][2].

Quantitative Differentiators of N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941977-31-7) Against Closest Analogs


Physicochemical Property Differentiation: Molecular Weight, lipophilicity, and Topological Polar Surface Area Versus Dimethylamino and Morpholino Analogs

The target compound (MW 388.5 g/mol, XLogP3-AA = 3.0, TPSA = 74.3 Ų) [1] occupies a distinct physicochemical space relative to its closest N2-pyridin-4-yl oxalamide analogs. The dimethylamino analog (N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, C₂₁H₂₂N₄O₂, MW ≈ 362.4 g/mol) possesses lower molecular weight, reduced hydrogen-bond acceptor count (3 vs. 4), and a smaller TPSA (≈ 65 Ų), predicting higher passive permeability but potentially lower aqueous solubility [1][2]. The morpholino analog (N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, C₂₃H₂₄N₄O₃, MW ≈ 404.5 g/mol) introduces an additional oxygen atom, increasing TPSA (≈ 83 Ų) and hydrogen-bond acceptor count (5), which elevates polarity at the cost of membrane flux [1][2]. The target compound’s pyrrolidine ring provides intermediate steric bulk and lipophilicity between the smaller dimethylamino and the more polar morpholino substituents, offering a tunable compromise between permeability and solubility for in vitro assay compatibility [1].

Physicochemical profiling Drug-likeness Oxalamide series comparison

Hydrogen-Bond Donor and Acceptor Architecture: Comparison of the Pyridin-4-yl N2 Terminus Against Oxazol-3-yl and Allyl Analogs

The target compound presents two hydrogen-bond donors (both amide N–H) and four hydrogen-bond acceptors (two amide carbonyl oxygens, pyridine nitrogen, pyrrolidine nitrogen), as computed from its structure [1]. The pyridin-4-yl nitrogen serves as an additional H-bond acceptor positioned distal to the oxalamide core, enabling specific interactions with protein backbone or side-chain donors in a binding pocket. In contrast, the oxazol-3-yl analog (N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide, CAS 941933-70-6) presents the oxazole nitrogen and oxygen as alternative H-bond acceptors with different geometric constraints and reduced basicity compared to pyridine [1][2]. The allyl analog (N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide) lacks the aromatic N2 heterocycle entirely, reducing the H-bond acceptor count and eliminating the π–π stacking capability of the pyridine ring [1].

Hydrogen bonding Target recognition Oxalamide N2-terminus SAR

Oxalamide Class-Level Biological Potential: Kinase Inhibition and Collagen Synthesis Modulation Context

The oxalamide chemotype has been explicitly claimed in the patent literature as a scaffold for protein tyrosine kinase inhibitors, particularly targeting c-Met, with defined structure–activity relationship principles (Formula I, US 2006/0241104 A1) [1]. Separately, oxalamide derivatives bearing the naphthalen-1-yl–pyrrolidin-1-yl ethyl substructure have been investigated in liver fibrosis models, where structurally related analogs demonstrated measurable reductions in hydroxyproline content, a quantitative marker of collagen deposition [2]. The target compound (CAS 941977-31-7) maps onto the generic Formula I of the kinase inhibitor patent through its oxalamide core linkage and aromatic N2 terminus, placing it within a pharmacologically validated chemical space [1]. However, no direct IC₅₀, Kd, or cellular EC₅₀ data for this specific compound against any defined molecular target have been identified in the peer-reviewed primary literature as of the publication date of this guide.

Kinase inhibition Collagen synthesis Oxalamide pharmacology

Copper-Catalyzed Coupling Ligand Potential: Structural Overlap with N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligand Class

A distinct application domain for oxalamides featuring naphthalen-1-yl substitution at N1 has been established by Gao et al. (Org. Lett. 2017), who demonstrated that N-(naphthalen-1-yl)-N′-alkyl oxalamides serve as powerful ligands for copper-catalyzed aryl amination, enabling coupling of (hetero)aryl iodides with primary amines at 50 °C using only 0.01 mol% Cu₂O, achieving >10,000 turnovers [1]. The target compound (CAS 941977-31-7) shares the N-(naphthalen-1-yl) motif required for copper coordination but differs at N2 (pyridin-4-yl vs. alkyl) and carries an additional pyrrolidine group on the ethylene linker, which may modulate the ligand's bite angle, denticity, or metal-binding kinetics [1]. The pyridin-4-yl nitrogen potentially offers an additional coordination site absent in the published N′-alkyl series, suggesting a differentiated coordination mode that could influence catalytic efficiency or substrate scope.

Cu-catalyzed amination Oxalamide ligands Cross-coupling

High-Value Research Application Scenarios for N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941977-31-7)


Kinase Inhibitor Screening Cascades Targeting c-Met or Related Receptor Tyrosine Kinases

Given the explicit claiming of oxalamide derivatives as c-Met kinase inhibitors in patent US 2006/0241104 A1 [1], CAS 941977-31-7 is a rational candidate for inclusion in kinase inhibition screening panels. Its pyridin-4-yl moiety can engage the hinge-region of kinases via hydrogen bonding, while the naphthalen-1-yl–pyrrolidine group occupies the hydrophobic back pocket. Researchers should benchmark this compound against known Type II kinase inhibitors to assess selectivity and potency in biochemical (ADP-Glo, HTRF) and cellular (phospho-Met ELISA) assays.

Liver Fibrosis Model Studies Evaluating Collagen Deposition Reduction

Oxalamide derivatives with the naphthalene–pyrrolidine core have been linked to collagen synthesis inhibition in liver fibrosis models [2]. CAS 941977-31-7 can be deployed in TGF-β1-stimulated hepatic stellate cell (LX-2) assays, with quantitative readouts including hydroxyproline content, Col1A1 mRNA expression, and Sirius Red staining. Its physicochemical profile (MW 388.5, XLogP 3.0) suggests adequate cell permeability for intracellular target access.

Copper-Catalyzed Cross-Coupling Reaction Development

The naphthalen-1-yl oxalamide substructure is a validated ligand framework for Cu-catalyzed Ullmann-type C–N bond formation [3]. CAS 941977-31-7 introduces additional nitrogen donors (pyrrolidine, pyridine) that may enable bidentate or tridentate coordination modes distinct from the prototypical N-(naphthalen-1-yl)-N′-alkyl series. Testing this compound as a ligand for coupling of heteroaryl bromides with ammonia or primary amines at low catalyst loadings (0.1–1 mol% Cu) could reveal expanded substrate scope or improved functional-group tolerance.

Structure–Activity Relationship (SAR) Studies on the N2 Aromatic Terminus of Oxalamide Bioactive Molecules

For medicinal chemistry programs exploring oxalamide-based bioactive molecules, CAS 941977-31-7 serves as the pyridin-4-yl reference point in a matrix of analogs varying at N2 (oxazol-3-yl, allyl, methoxybenzyl). Its computed hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 4) and TPSA (74.3 Ų) [4] provide a defined baseline for correlating N2 heterocycle identity with in vitro potency, selectivity, and ADME parameters across a congeneric series.

Quote Request

Request a Quote for N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.